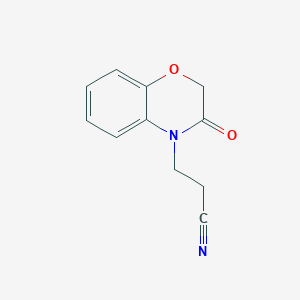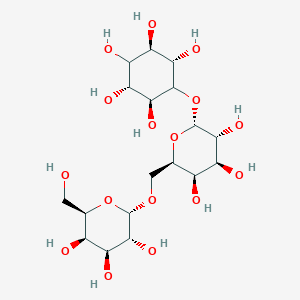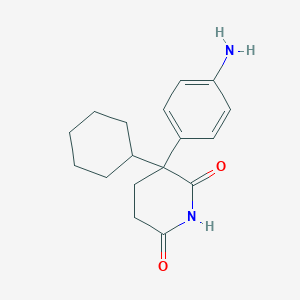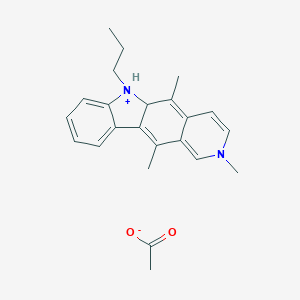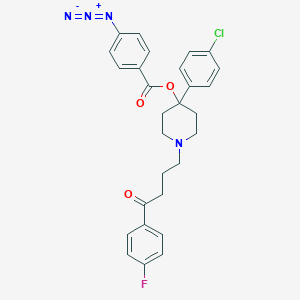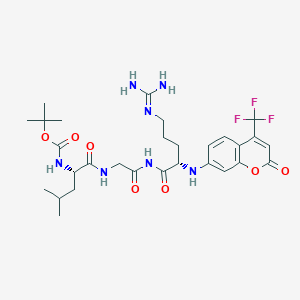![molecular formula C8H10ClNS B056760 2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine CAS No. 123279-77-6](/img/structure/B56760.png)
2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine, also known as THTP, is a chemical compound that has been extensively studied for its potential applications in medicinal chemistry. THTP has been found to possess a range of biological activities, including antimicrobial, antifungal, and antitumor properties.
Wirkmechanismus
The mechanism of action of 2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine is not fully understood. However, it has been proposed that 2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine exerts its biological activities by inhibiting the activity of enzymes involved in key metabolic pathways. For example, 2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. In addition, 2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemische Und Physiologische Effekte
2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine has been found to possess a range of biochemical and physiological effects. For example, 2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine has been found to induce apoptosis, or programmed cell death, in cancer cells. 2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine has also been found to inhibit the growth and proliferation of cancer cells. In addition, 2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine has been found to reduce inflammation and oxidative stress in various cell types.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. In addition, 2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine has been found to possess a range of biological activities, making it a useful tool for studying various cellular processes.
However, there are also limitations to using 2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine in lab experiments. For example, 2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine has been found to be toxic to some cell types at high concentrations. In addition, the mechanism of action of 2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine is not fully understood, which may limit its usefulness in some experimental contexts.
Zukünftige Richtungen
There are several future directions for research on 2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine. One area of research is to further investigate the mechanism of action of 2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine. This may involve identifying the specific enzymes and pathways that are targeted by 2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine. Another area of research is to explore the potential applications of 2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine in drug development. For example, 2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine may be used as a lead compound for the development of new antimicrobial or antitumor agents. Finally, future research may also focus on optimizing the synthesis method of 2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine to improve yield and purity.
Synthesemethoden
The synthesis of 2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine involves the reaction of 2-chloro-3-formylthiophene with methylamine and ammonium acetate. The resulting product is then subjected to a series of reactions to form the final compound. The synthesis of 2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine has been optimized to yield high purity and high yield of the compound.
Wissenschaftliche Forschungsanwendungen
2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine has been extensively studied for its potential applications in medicinal chemistry. It has been found to possess antimicrobial activity against a range of bacterial and fungal strains, including drug-resistant strains. 2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine has also been found to possess antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition, 2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine has been found to possess anti-inflammatory and antioxidant properties.
Eigenschaften
CAS-Nummer |
123279-77-6 |
|---|---|
Produktname |
2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine |
Molekularformel |
C8H10ClNS |
Molekulargewicht |
187.69 g/mol |
IUPAC-Name |
2-chloro-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine |
InChI |
InChI=1S/C8H10ClNS/c1-10-3-2-6-4-8(9)11-7(6)5-10/h4H,2-3,5H2,1H3 |
InChI-Schlüssel |
LODRKBZVDBEJPB-UHFFFAOYSA-N |
SMILES |
CN1CCC2=C(C1)SC(=C2)Cl |
Kanonische SMILES |
CN1CCC2=C(C1)SC(=C2)Cl |
Synonyme |
Thieno[2,3-c]pyridine, 2-chloro-4,5,6,7-tetrahydro-6-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



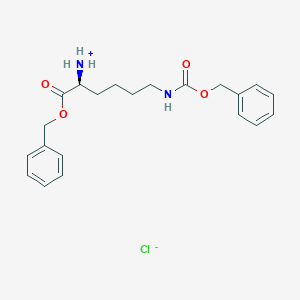
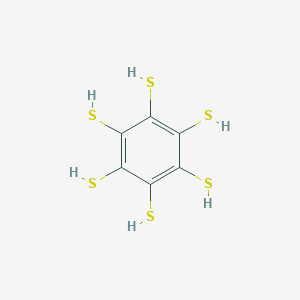
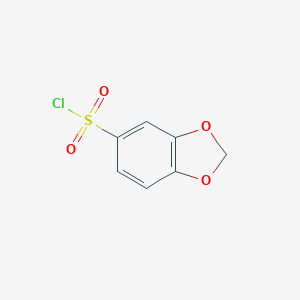
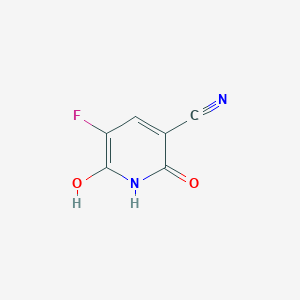
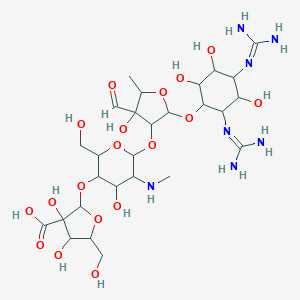
![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methanamine hydrochloride](/img/structure/B56698.png)
